Michefucscalide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

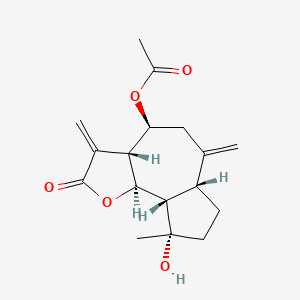

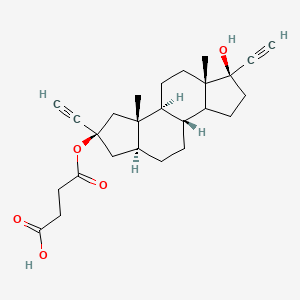

Michefucscalide is a natural product found in Liriodendron tulipifera with data available.

Scientific Research Applications

Biocalcification and Environmental Protection

Michefucscalide's potential applications extend to the field of biocalcification, particularly in microbial induced calcium carbonate precipitation (MICP). This process, catalyzed by microbial enzymes like urease, has significant implications in environmental protection and industry. For instance, the use of animal waste in MICP, such as pig urine, shows promising results in reducing environmental pollution and offering a sustainable resource substitution. Studies demonstrate the feasibility of using alternative sources like pig urine for CaCO3 production, potentially reducing the cost of MICP technology (Chen, Huang, Chen, Maity, & Chen, 2019).

Advancements in Geotechnical Engineering

Michefucscalide is relevant in geotechnical engineering, especially in the context of microbially induced calcite precipitation (MICP) for soil stabilization. This innovative technique harnesses bacterial metabolic pathways to form calcite, binding soil particles and enhancing soil strength and stiffness. Research reviews discuss the treatment process, affecting factors, and potential applications, highlighting the transformative role of MICP in soil improvement (Mujah, Shahin, & Cheng, 2017).

Applications in Computing and Data Management

In the realm of computing, the term MICC (Multifunctional Information and Computing Complex) is used, though it's unrelated to michefucscalide. The MICC supports various scientific computing tasks and is instrumental in managing and disseminating epidemiological data. This includes facilitating interoperability of study databases, which is crucial for advancing health research (Korenkov, 2020).

Antibiotic Efficacy and Medical Research

In medical research, MIC (Minimum Inhibitory Concentration) studies, like those examining the efficacy of antibiotics such as gentamicin, cefazolin, and clindamycin, are critical. These studies determine the lowest concentration of an antimicrobial that inhibits visible growth of microorganisms, providing essential data for effective treatment strategies (Klessig, Showsh, & Sekorski, 2003).

properties

CAS RN |

82461-08-3 |

|---|---|

Product Name |

Michefucscalide |

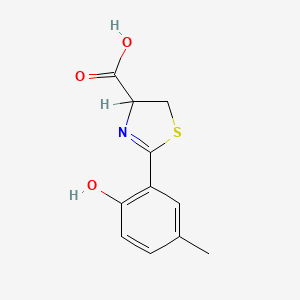

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1 |

InChI Key |

BOGLHGTVFPSTPV-XSNIPSOOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |

SMILES |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

Canonical SMILES |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

synonyms |

eta-cyclolipiferolide michefucscalide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester](/img/structure/B1196166.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)

![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)

![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)